{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride
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Overview
Description
{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride is a chemical compound with the molecular formula C6H5Cl3N3OP and a molecular weight of 272.46 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a chloro group and a phosphonoyl dichloride moiety
Preparation Methods
The synthesis of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride typically involves the reaction of pyrrolo[3,4-d]pyrimidine derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states of phosphorus.
Scientific Research Applications
{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyrrolo[3,4-d]pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Mechanism of Action
The mechanism of action of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar pyrrolo[2,3-d]pyrimidine core but lacks the phosphonoyl dichloride moiety.
4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound has a similar structure but contains a ketone group instead of the phosphonoyl dichloride moiety.
4-Chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one: This compound has a similar core structure with additional methyl groups and a ketone moiety.
The uniqueness of this compound lies in its phosphonoyl dichloride group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-chloro-6-dichlorophosphoryl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N3OP/c7-6-4-1-12(14(8,9)13)2-5(4)10-3-11-6/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFZILAKXXXDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1P(=O)(Cl)Cl)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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